2-Menthene 2-Menthene 2-Menthene belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. 2-Menthene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Menthene has been primarily detected in saliva. Within the cell, 2-menthene is primarily located in the membrane (predicted from logP) and cytoplasm.
2-Menthene is a p-menthane monoterpenoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1891042
InChI: InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3/t9-,10+/m0/s1
SMILES: CC1CCC(C=C1)C(C)C
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

2-Menthene

CAS No.:

Cat. No.: VC1891042

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

2-Menthene -

Specification

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name (3R,6R)-3-methyl-6-propan-2-ylcyclohexene
Standard InChI InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3/t9-,10+/m0/s1
Standard InChI Key WHNGPXQYYRWQAS-VHSXEESVSA-N
Isomeric SMILES C[C@@H]1CC[C@@H](C=C1)C(C)C
SMILES CC1CCC(C=C1)C(C)C
Canonical SMILES CC1CCC(C=C1)C(C)C

Introduction

Chemical Identity and Structure

Molecular Classification

2-Menthene is classified as a p-menthane monoterpenoid, belonging to the broader class of cyclic terpenes. These compounds are characterized by a cyclohexene ring structure with specific substitution patterns. The compound features a six-carbon ring with a single double bond and alkyl group substitutions that contribute to its chemical behavior and physical properties .

Structural Characteristics and Molecular Information

The fundamental molecular formula of 2-menthene is C₁₀H₁₈, with a precise molecular weight of 138.25 g/mol . Its structure consists of a cyclohexene ring with methyl and isopropyl substituents strategically positioned to create specific stereochemical configurations. The compound's structure can be represented using various notations, including SMILES (C[C@@H]1CCC@@HC(C)C) and InChI (InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3/t9-,10+/m0/s1), which precisely define its arrangement of atoms and bonds .

Stereochemistry

2-Menthene exhibits important stereochemical properties with specific configurations at key carbon positions. The IUPAC name, (3R,6R)-3-methyl-6-propan-2-ylcyclohexene, indicates the R configuration at both the 3rd and 6th positions of the cyclohexene ring . The cis isomer, known specifically as cis-2-menthene or cis-3-isopropyl-6-methylcyclohexene, represents a particular stereoisomeric form where the methyl and isopropyl groups are positioned on the same side of the ring plane . This stereochemical arrangement significantly influences the compound's physical properties and potential biological activities.

Identification and Nomenclature

2-Menthene is identified through various systematic and common names, providing researchers multiple reference points for the compound:

Identifier TypeValue
CAS Registry Number2230-85-5 (cis isomer)
IUPAC Name(3R,6R)-3-methyl-6-propan-2-ylcyclohexene
Common Synonymscis-3-isopropyl-6-methylcyclohexene, (1r,4r)-2-menthene
ChEBI IDCHEBI:90019
InChIKeyWHNGPXQYYRWQAS-VHSXEESVSA-N

Physical and Chemical Properties

Fundamental Physical Properties

2-Menthene demonstrates distinctive physical properties that are characteristic of monoterpene compounds. Its hydrophobic nature is evident from the absence of hydrogen bond donors and acceptors, as well as its relatively high partition coefficient .

PropertyValueUnit
Molecular Weight138.25g/mol
XLogP3 (Calculated octanol-water partition coefficient)3.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count1
Exact Mass138.140850574Da
McGowan Volume136.600ml/mol
Water Solubility (log10)-3.03
Octanol-water Partition Coefficient (logP)3.245

Thermodynamic Properties

The thermodynamic characteristics of 2-menthene have been determined through various calculation methods, particularly using the Joback method. These properties are crucial for understanding the compound's behavior under different temperature and pressure conditions, and its potential applications in chemical processes .

PropertyValueUnit
Gibbs Free Energy of Formation (ΔfG°)77.58kJ/mol
Enthalpy of Formation, Gas Phase (ΔfH° gas)-163.25kJ/mol
Enthalpy of Fusion (ΔfusH°)12.26kJ/mol
Enthalpy of Vaporization (ΔvapH°)37.88kJ/mol
Boiling Point (Tboil)441.80K
Fusion Temperature (Tfus)191.36K
Critical Temperature (Tc)644.93K
Critical Pressure (Pc)2597.78kPa
Critical Volume (Vc)0.507m³/kmol

Temperature-Dependent Properties

The physical properties of 2-menthene vary with temperature, which is important for understanding its behavior across different environmental conditions. The heat capacity and viscosity data demonstrate how the compound's properties change as temperature increases .

Heat Capacity (Cp,gas)

Temperature (K)Heat Capacity (J/mol×K)
441.80285.08
475.65304.25
509.51322.48
543.36339.82
577.22356.27
611.07371.86
644.93386.61

Viscosity (η)

Temperature (K)Viscosity (Pa×s)
191.360.0058238
233.100.0021384
274.840.0010645
316.580.0006369
358.320.0004295
400.060.0003145
441.800.0002442

Analytical Characterization

Chromatographic Analysis

Gas chromatography is a primary method for analyzing and identifying 2-menthene in complex mixtures. The retention indices for 2-menthene on non-polar columns have been established, providing important reference data for analytical chemists .

Column TypeActive PhaseRetention IndexReference
Capillary (54m × 0.26mm)OV-101976Zenkevich and Kulikova, 1993
Non-polarNot specified981.90NIST
Non-polarNot specified978.20NIST
Non-polarNot specified976.00NIST

These retention indices are essential for the identification and quantification of 2-menthene in complex mixtures, particularly when analyzing natural product extracts or monitoring reaction outcomes.

Natural Occurrence and Relevance

Classification and Related Compounds

2-Menthene belongs to the broader family of monoterpenes, which are prevalent in plant essential oils and contribute to their characteristic odors and biological activities. As a p-menthane derivative, it shares structural similarities with other important monoterpenes like menthol, menthone, and limonene, though with specific differences in the position of the double bond and stereochemistry .

Research Implications and Future Directions

Structure-Activity Relationships

The well-defined stereochemistry of 2-menthene presents opportunities for structure-activity relationship studies. The cis configuration, along with the specific R,R stereochemistry at positions 3 and 6, could be critical determinants of potential biological activities or chemical reactivity patterns. Comparative studies between different stereoisomers of 2-menthene could provide valuable insights into the importance of spatial arrangement for molecular interactions.

Synthetic Utility

As a cyclic monoterpene with a defined double bond position, 2-menthene could serve as a valuable building block for the synthesis of more complex terpene derivatives. The presence of the cyclohexene moiety provides a reactive site for various transformations, including oxidation, reduction, and addition reactions, potentially leading to diverse functional derivatives with enhanced properties or activities.

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